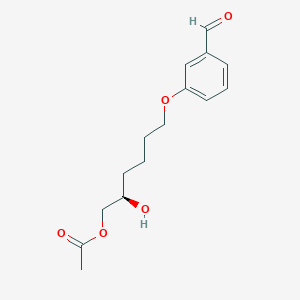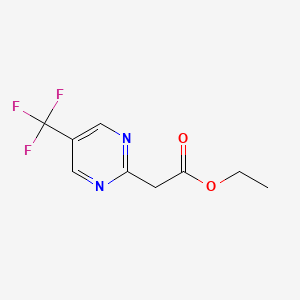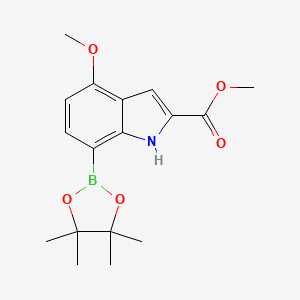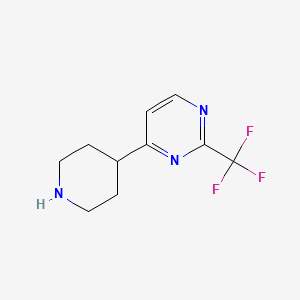
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl acetate is an organic compound with a complex structure that includes a formyl group, a phenoxy group, a hydroxy group, and an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl acetate typically involves multiple steps. One common method starts with the protection of the hydroxy group, followed by the introduction of the formyl group through a formylation reaction. The phenoxy group is then introduced via a nucleophilic substitution reaction. Finally, the acetate group is added through esterification. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the phenoxy group.
Aplicaciones Científicas De Investigación
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenoxy group may interact with hydrophobic pockets in biomolecules, affecting their stability and activity. The hydroxy and acetate groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-6-(4-Formylphenoxy)-2-hydroxyhexyl acetate: Similar structure but with the formyl group in the para position.
(2R)-6-(3-Methoxyphenoxy)-2-hydroxyhexyl acetate: Similar structure but with a methoxy group instead of a formyl group.
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl benzoate: Similar structure but with a benzoate group instead of an acetate group.
Uniqueness
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl acetate is unique due to the specific positioning of its functional groups, which can lead to distinct chemical reactivity and biological activity compared to its analogs. The combination of the formyl, phenoxy, hydroxy, and acetate groups in this particular arrangement provides unique properties that can be exploited in various applications.
Propiedades
Número CAS |
918531-67-6 |
|---|---|
Fórmula molecular |
C15H20O5 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
[(2R)-6-(3-formylphenoxy)-2-hydroxyhexyl] acetate |
InChI |
InChI=1S/C15H20O5/c1-12(17)20-11-14(18)6-2-3-8-19-15-7-4-5-13(9-15)10-16/h4-5,7,9-10,14,18H,2-3,6,8,11H2,1H3/t14-/m1/s1 |
Clave InChI |
JYOWJKCLYLYSAN-CQSZACIVSA-N |
SMILES isomérico |
CC(=O)OC[C@@H](CCCCOC1=CC=CC(=C1)C=O)O |
SMILES canónico |
CC(=O)OCC(CCCCOC1=CC=CC(=C1)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[(4-methoxyphenyl)methyl]-3-(methylamino)propanoate](/img/structure/B12616603.png)


![2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12616622.png)


![[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid](/img/structure/B12616635.png)

![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid](/img/structure/B12616657.png)
![2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12616664.png)

![Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone](/img/structure/B12616673.png)
